molecular formula C17H16ClNO3 B13837805 7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride

7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride

Cat. No.: B13837805
M. Wt: 317.8 g/mol
InChI Key: JMIXBWCPJVSALJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and kinase inhibition.

    Industry: It is used in the development of new materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyloxy-4-hydroxy-6-methoxyquinoline Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

6-methoxy-7-phenylmethoxy-1H-quinolin-4-one;hydrochloride

InChI

InChI=1S/C17H15NO3.ClH/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3,(H,18,19);1H

InChI Key

JMIXBWCPJVSALJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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